2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-(4-fluorophenyl)piperazine, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The quinazolinone moiety is synthesized separately and then coupled with the piperazine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially inhibiting their activity. The quinazolinone moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine structure, known for its inhibitory effects on nucleoside transporters.
1-(p-Fluorophenyl)piperazine: A simpler analog that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its combination of a fluorophenyl-piperazine structure with a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-14-20-17(3-2-4-18(20)28)24-21(23-14)25-19(29)13-26-9-11-27(12-10-26)16-7-5-15(22)6-8-16/h5-8H,2-4,9-13H2,1H3,(H,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRDXXAWADJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.